(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
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Overview
Description
(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as octahydroindole and tert-butyl chloroformate.
Reaction Steps:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Strong nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohols or other reduced forms of the carboxylic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists or antagonists. Its structural features allow it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is a precursor in the synthesis of pharmaceutical agents. It is involved in the development of drugs for treating conditions such as neurological disorders and cancer.
Industry
The compound finds applications in the production of fine chemicals and advanced materials. Its use in industrial processes often involves large-scale synthesis and purification techniques.
Mechanism of Action
The mechanism by which (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc group provides steric protection, allowing selective reactions at other functional sites.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid: The enantiomer of the compound, differing in the configuration at the chiral center.
1-(tert-Butoxycarbonyl)indole-2-carboxylic acid: Lacks the octahydro modification, resulting in different chemical properties.
1-(tert-Butoxycarbonyl)tetrahydro-1H-indole-2-carboxylic acid: Similar structure but with fewer hydrogen atoms, affecting its reactivity and applications.
Uniqueness
(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the Boc protecting group. These features make it particularly useful in asymmetric synthesis and in reactions requiring selective protection of the amine group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10?,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYGQHOQQDGQZ-VQXHTEKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC2C1CCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719294 |
Source
|
Record name | (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217525-04-6 |
Source
|
Record name | (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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